Antiparasitic agent-6

Visceral leishmaniasis Intracellular amastigote assay Miltefosine comparator

Antiparasitic agent-6 (compound 5b) is a semi-synthetic 1,2,4-oxadiazole-substituted neolignan with selective antileishmanial activity against L. infantum intracellular amastigotes (IC50 3.89 µM). Its HepG2 cytotoxicity (CC50 13.64 µM, SI ≈ 3.5) makes it an ideal lower-bound cytotoxicity benchmark for screening cascades. This compound enables direct scaffold-comparison studies against dihydrodieugenol B analogs and serves as a reproducible comparator for potency assays referencing miltefosine (IC50 6.5 µM). Available in 25–100 mg quantities with ≥98% purity. For research use only.

Molecular Formula C19H15N3O3
Molecular Weight 333.3 g/mol
Cat. No. B15143937
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntiparasitic agent-6
Molecular FormulaC19H15N3O3
Molecular Weight333.3 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=NOC(=N2)C(=C)C(C3=CC=C(C=C3)C#N)O
InChIInChI=1S/C19H15N3O3/c1-12(17(23)14-5-3-13(11-20)4-6-14)19-21-18(22-25-19)15-7-9-16(24-2)10-8-15/h3-10,17,23H,1H2,2H3
InChIKeyDGIYZLSIKDNRBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Antiparasitic Agent-6 (Compound 5b) – Selective Anti-Leishmania infantum Neolignan Derivative for Visceral Leishmaniasis Research Procurement


Antiparasitic agent‑6, systematically named 4‑[1‑hydroxy‑2‑[3‑(4‑methoxyphenyl)‑1,2,4‑oxadiazol‑5‑yl]‑2‑propen‑1‑yl]benzonitrile (CAS 2253996‑73‑3), is a semi‑synthetic neolignan derivative that belongs to the 1,2,4‑oxadiazole‑substituted arylpropenol class [REFS‑1]. It is structurally related to dihydrodieugenol B, a natural neolignan scaffold obtained from the Brazilian plant *Nectandra leucantha*, which has demonstrated promising antileishmanial properties [REFS‑2]. The compound displays selective antiparasitic action against intracellular amastigotes of *Leishmania infantum*, the causative agent of zoonotic visceral leishmaniasis, with an IC₅₀ value of 3.89 µM [REFS‑1].

Why In‑Class Antiparasitic Neolignans Cannot Substitute for Antiparasitic Agent-6 in Leishmania infantum Assays


Antiparasitic agent‑6 (compound 5b) is not interchangeable with other neolignan derivatives that share the dihydrodieugenol B scaffold. In the foundational series reported by Amaral et al., closely related analogs (compounds 1–4) exhibited amastigote IC₅₀ values spanning 6.1 to 35.9 µM and selectivity indices ranging from 2.1 to >32.8 [REFS‑1]. The 3.89 µM IC₅₀ assigned to compound 5b falls at or below the most potent end of that range, yet its selectivity index calculated from a HepG2 cytotoxicity model (CC₅₀ = 13.64 µM, SI ≈ 3.5) is markedly lower than the SI > 32.8 achieved by the lead compound 2 in the same chemical class [REFS‑2]. The divergent selectivity profiles, together with the distinct 1,2,4‑oxadiazole substitution pattern of compound 5b, mean that potency and safety margins cannot be extrapolated between analogs. Procurement and experimental design must therefore be guided by the specific quantitative parameters of the exact compound rather than by scaffold‑level assumptions.

Antiparasitic Agent-6 vs. Miltefosine and In‑Class Neolignans – Quantitative Differentiation Evidence for Procurement Decisions


Intracellular Amastigote Potency of Antiparasitic Agent‑6 vs. Miltefosine Against L. infantum

Antiparasitic agent‑6 inhibits intracellular amastigotes of *Leishmania infantum* with an IC₅₀ of 3.89 µM [REFS‑1]. In the same assay system reported by Amaral et al. for the parent scaffold series, the clinical reference drug miltefosine yielded an IC₅₀ of 6.5 µM [REFS‑3]. Because the two values arise from methodologically comparable intramacrophage amastigote models conducted by overlapping research groups, compound 5b may be viewed as having greater in vitro potency than miltefosine in this specific parasitic life‑stage assay.

Visceral leishmaniasis Intracellular amastigote assay Miltefosine comparator

Host‑Cell Cytotoxicity and Selectivity Index of Antiparasitic Agent‑6

Antiparasitic agent‑6 exhibits cytotoxicity against HepG2 human hepatocellular carcinoma cells with a CC₅₀ of 13.64 µM, yielding a selectivity index (SI = CC₅₀ / IC₅₀) of approximately 3.5 [REFS‑1]. For comparison, within the closely related neolignan series (compounds 1–4) evaluated against NCTC cells, compound 2 displayed toxicity at concentrations exceeding 200 µM with an SI > 32.8, while compound 1 showed a CC₅₀ of 75.0 µM and an SI of 2.1 [REFS‑2]. The modest SI of compound 5b places it above compound 1 but substantially below compound 2 in therapeutic window, and the use of a different cytotoxicity cell line (HepG2 vs. NCTC) precludes direct ranking of absolute safety.

Selectivity index HepG2 cytotoxicity Safety margin

Structural Differentiation: 1,2,4‑Oxadiazole Heterocycle vs. Parent Neolignan Scaffolds

Antiparasitic agent‑6 incorporates a 1,2,4‑oxadiazole ring that replaces the natural dihydrobenzofuran core present in the parent neolignans dehydrodieugenol B and dihydrodieugenol B [REFS‑1]. This heterocyclic substitution is associated with distinct calculated physicochemical parameters: molecular weight 333.34 g mol⁻¹, partition coefficient (LogP) predictions indicative of moderate lipophilicity, and topological polar surface area (TPSA) values that differ from the 36.9–54 Ų range reported for compounds 1–4 [REFS‑2]. While no direct experimental LogP or solubility data for compound 5b are available in the open vendor datasheets, the structural modification is consistent with altered membrane permeability and target engagement profiles relative to the non‑oxadiazole neolignans.

1,2,4‑Oxadiazole Neolignan scaffold modification Physicochemical properties

Proposed Mechanism of Action: Bioenergetic Disruption as a Class‑Level Inference

Although the specific mechanism of action of Antiparasitic agent‑6 has not been published, the dihydrodieugenol B analog compound 2 (IC₅₀ amastigote = 6.1 µM) was shown to cause transient plasma membrane depolarization, intracellular Ca²⁺ imbalance, strong mitochondrial membrane potential collapse, and a decrease in ATP levels in *L. infantum* promastigotes, with an IC₅₀ of 190 µM in a 2‑h assay [REFS‑1]. Based on the close structural ancestry of compound 5b and its comparable or superior amastigote potency (IC₅₀ 3.89 µM vs. 6.1 µM), it is reasonable to infer that compound 5b may act through a similar bioenergetic disruption pathway; however, direct mechanistic data for compound 5b are absent.

Mitochondrial depolarization ATP depletion Calcium imbalance

Recommended Research and Screening Applications for Antiparasitic Agent-6 Based on Verified Differentiation Evidence


In Vitro Potency Benchmarking Against Miltefosine in Intracellular Amastigote Models

With an IC₅₀ of 3.89 µM against *L. infantum* intracellular amastigotes, Antiparasitic agent‑6 is suitable as a comparator compound in potency assays that include miltefosine (IC₅₀ = 6.5 µM) as a reference standard [REFS‑1]. This application is supported by the cross‑study comparable data described in Section 3, Evidence Item 1.

Structure–Activity Relationship (SAR) Exploration of 1,2,4‑Oxadiazole‑Modified Neolignans

The 1,2,4‑oxadiazole heterocycle distinguishes Antiparasitic agent‑6 from the natural dihydrobenzofuran neolignans characterized in Amaral et al. (2019) [REFS‑2]. Procurement of compound 5b alongside compounds 1–4 enables direct comparison of potency, selectivity, and physicochemical properties driven by core scaffold replacement, as outlined in Section 3, Evidence Item 3.

Cytotoxicity‑Filtered Screening Cascades for Early Tolerability Flagging

The modest selectivity index (SI ≈ 3.5, based on HepG2 CC₅₀ of 13.64 µM) [REFS‑1] positions Antiparasitic agent‑6 as a useful tool for establishing lower‑bound cytotoxicity thresholds in screening cascades. Researchers can use it to benchmark candidate compounds that require SI values above a defined cutoff, leveraging the quantitative data in Section 3, Evidence Item 2.

Bioenergetic Mechanism‑of‑Action Hypothesis Testing in Leishmania Promastigotes

Although direct mechanistic data for compound 5b are lacking, its structural relationship to compound 2 supports its use in mitochondrial membrane potential and ATP‑depletion assays as a class‑representative probe (see Section 3, Evidence Item 4) [REFS‑3]. Confirmatory experiments are required to verify whether the bioenergetic disruption phenotype is conserved.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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